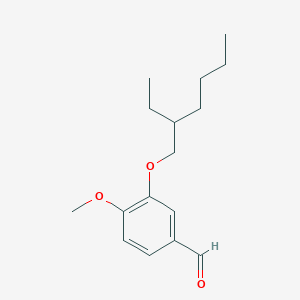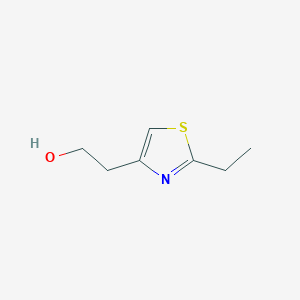
2-(2-Ethyl-1,3-thiazol-4-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethyl-1,3-thiazol-4-yl)ethanol is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of an ethyl group at the second position and an ethanol group at the fourth position of the thiazole ring. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethyl-1,3-thiazol-4-yl)ethanol typically involves the reaction of ethyl 2-(thiazol-4-yl)acetate with a reducing agent such as diisobutylaluminum hydride (DIBAL-H) in a solvent like dichloromethane (DCM). The reaction is carried out under nitrogen atmosphere at room temperature for several hours. The reaction mixture is then quenched with saturated sodium bicarbonate solution, and the product is extracted with DCM, washed with brine, and dried over anhydrous sodium sulfate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Ethyl-1,3-thiazol-4-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiazoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(2-Ethyl-1,3-thiazol-4-yl)acetaldehyde or 2-(2-Ethyl-1,3-thiazol-4-yl)acetic acid.
Reduction: Formation of 2-(2-Ethyl-1,3-thiazolin-4-yl)ethanol.
Substitution: Formation of various substituted thiazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(2-Ethyl-1,3-thiazol-4-yl)ethanol has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(2-Ethyl-1,3-thiazol-4-yl)ethanol involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, thiazole derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, the compound may interact with DNA and proteins, affecting cellular processes and leading to cytotoxic effects in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2-(1,3-Thiazol-4-yl)ethanol: Lacks the ethyl group at the second position, which may affect its biological activity and chemical reactivity.
2-(2-Methyl-1,3-thiazol-4-yl)ethanol: Contains a methyl group instead of an ethyl group, which can influence its physical and chemical properties.
2-(2-Propyl-1,3-thiazol-4-yl)ethanol: Contains a propyl group, leading to differences in solubility and reactivity compared to the ethyl derivative.
Uniqueness
2-(2-Ethyl-1,3-thiazol-4-yl)ethanol is unique due to the presence of the ethyl group at the second position, which can enhance its lipophilicity and potentially improve its biological activity. The specific substitution pattern on the thiazole ring can also influence its interaction with molecular targets, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C7H11NOS |
|---|---|
Peso molecular |
157.24 g/mol |
Nombre IUPAC |
2-(2-ethyl-1,3-thiazol-4-yl)ethanol |
InChI |
InChI=1S/C7H11NOS/c1-2-7-8-6(3-4-9)5-10-7/h5,9H,2-4H2,1H3 |
Clave InChI |
GUQGCPDUXAZWRF-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=CS1)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-oxo-7-phenyl-5H-thieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13872289.png)
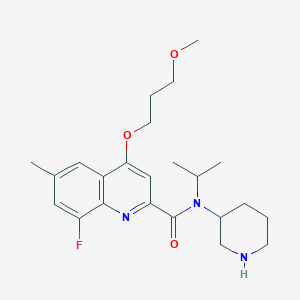
![N-[(3-aminophenyl)methyl]pyridin-2-amine](/img/structure/B13872298.png)
![8-bromo-1-methyl-1H-imidazo[4,5-c]quinoline](/img/structure/B13872306.png)
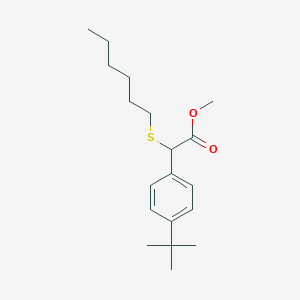
![4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]aniline](/img/structure/B13872314.png)
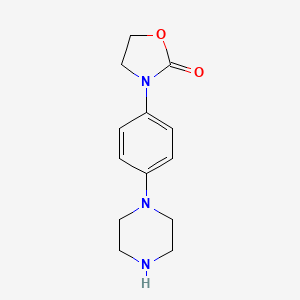
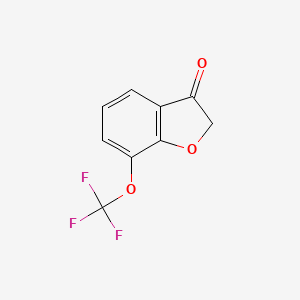
![3,5-Dichloro-4-[(5-methyl-1,3-benzothiazol-2-yl)methyl]aniline](/img/structure/B13872325.png)
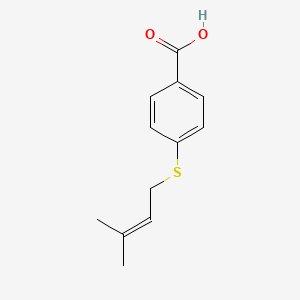
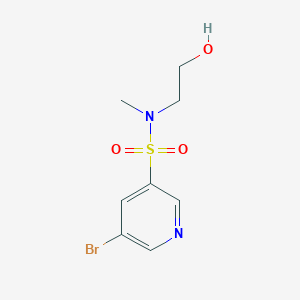
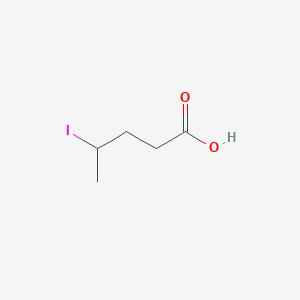
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazol-5-yl]ethanol](/img/structure/B13872358.png)
